Adxanthromycin A

Immunology Cell Adhesion Autoimmune Disease

Adxanthromycin A is a dimeric anthrone peroxide isolated from Streptomyces sp. NA-148, specifically inhibiting ICAM-1/LFA-1 mediated cell adhesion. For SKW-3 T-cell leukemia studies, it delivers an IC50 of 18.8 μg/mL—25% more potent than its analog Adxanthromycin B. With a lower molecular weight (816.76 g/mol vs. ~962.9 g/mol for Adxanthromycin B), it provides superior molar yield per unit mass, optimizing SPR, ITC, and high-throughput screening campaigns. Its unique dimeric anthrone peroxide skeleton offers a distinct binding modality for novel IP generation. Ensure reproducibility by choosing the exact compound validated in primary literature.

Molecular Formula C42H40O17
Molecular Weight 816.8 g/mol
Cat. No. B15606372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdxanthromycin A
Molecular FormulaC42H40O17
Molecular Weight816.8 g/mol
Structural Identifiers
InChIInChI=1S/C42H40O17/c1-14-7-9-18-29(31(14)45)34(48)25-16(3)27(38(52)53)22(44)11-20(25)41(18,5)58-59-42(6)19-10-8-15(2)32(46)30(19)35(49)26-17(4)28(39(54)55)23(12-21(26)42)56-40-37(51)36(50)33(47)24(13-43)57-40/h7-12,24,33,36-37,40,43-47,50-51H,13H2,1-6H3,(H,52,53)(H,54,55)/t24-,33+,36+,37-,40+,41-,42-/m1/s1
InChIKeyJQXRWMLDLWYXKW-KWEXCAGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adxanthromycin A: Dimeric Anthrone Peroxide Inhibitor of ICAM-1/LFA-1 Mediated Cell Adhesion for Immunomodulatory Research


Adxanthromycin A is a microbial secondary metabolite isolated from the fermentation broth of Streptomyces sp. NA-148, with the molecular formula C42H40O17 [1]. Structurally, it is characterized as a dimeric anthrone peroxide containing an α-D-galactopyranosyl moiety [2]. The compound is primarily recognized for its ability to inhibit the ICAM-1/LFA-1 mediated cell adhesion pathway, a critical target in inflammatory and autoimmune disease research [3]. This distinct mechanism and complex natural product architecture differentiate it from simple synthetic small molecule inhibitors.

Why Adxanthromycin A Cannot Be Directly Substituted with Adxanthromycin B or Standard Small Molecule ICAM-1/LFA-1 Antagonists


The procurement of a specific ICAM-1/LFA-1 inhibitor for research purposes cannot be reduced to a simple potency comparison. Adxanthromycin A's complex dimeric anthrone peroxide skeleton, which incorporates an α-D-galactopyranosyl unit, confers distinct physicochemical properties and a unique biological profile compared to its closest structural analog, Adxanthromycin B (C48H50O22), and to synthetic small molecule antagonists like A-286982 or BMS-688521 [1][2]. These structural differences directly translate into quantifiable variations in cell adhesion inhibition, minimal effective concentration, and potential off-target interactions, making generic substitution scientifically invalid for reproducible research [3].

Adxanthromycin A Quantitative Differentiation: Head-to-Head Comparison Against Closest Analog Adxanthromycin B


Superior Potency in SKW-3 T Cell Leukemia Adhesion Assay: Adxanthromycin A vs. Adxanthromycin B

In a direct head-to-head comparison using the human T cell leukemia cell line SKW-3, Adxanthromycin A demonstrated a 25% greater inhibitory potency than its closest structural analog, Adxanthromycin B. The IC50 for Adxanthromycin A was measured at 18.8 μg/mL, compared to 25.0 μg/mL for Adxanthromycin B [1]. This quantitative difference is critical for researchers requiring the most potent member of this specific anthrone peroxide class.

Immunology Cell Adhesion Autoimmune Disease

Equipotent Minimum Inhibitory Concentration in JY Cell Aggregation with Differentiated Physicochemical Profile

In the JY cell aggregate formation assay, both Adxanthromycin A and Adxanthromycin B showed identical minimal inhibitory concentrations, both beginning to inhibit aggregation at a concentration of 1.5 μg/mL [1]. While equipotent in this specific assay, Adxanthromycin A's lower molecular weight (816.76 g/mol vs. Adxanthromycin B's ~962.9 g/mol) [2] provides a molar potency advantage, which is a key consideration for studies focused on stoichiometric binding or molar-based calculations.

Immunology Cell Adhesion Inflammation

Class-Level Structural Differentiation: The Unique Dimeric Anthrone Peroxide Skeleton vs. Synthetic Small Molecule Antagonists

Adxanthromycin A belongs to a rare class of natural products characterized by a dimeric anthrone peroxide skeleton containing an α-D-galactopyranosyl moiety [1]. This is in stark contrast to the majority of ICAM-1/LFA-1 inhibitors, which are synthetic small molecules like A-286982 (IC50 ~35-44 nM) or BMS-688521 (IC50 ~2.5 nM) . While the synthetic compounds exhibit significantly higher potency in nM ranges, Adxanthromycin A's unique natural product scaffold offers a distinct chemical space for exploring alternative binding modes, potential polypharmacology, or as a starting point for semi-synthetic optimization. This structural novelty is a primary driver for procurement in natural product-focused or mechanism-of-action studies.

Medicinal Chemistry Natural Product Discovery Structural Biology

Optimal Research Applications for Adxanthromycin A Based on Quantified Differentiation


ICAM-1/LFA-1 Cell Adhesion Inhibition in Human T Cell Leukemia Models

Adxanthromycin A is the optimal choice for studies utilizing the SKW-3 human T cell leukemia cell line due to its demonstrated IC50 of 18.8 μg/mL, which is 25% more potent than its analog Adxanthromycin B in this specific assay [1]. This application is directly supported by primary research, ensuring reproducible and interpretable results in T cell adhesion and activation studies.

Natural Product-Based Discovery for Novel Immunomodulatory Scaffolds

For research groups focused on identifying novel chemical matter for immunomodulation, Adxanthromycin A serves as a structurally unique probe. Its dimeric anthrone peroxide skeleton, distinct from common synthetic LFA-1 antagonists, offers an opportunity to investigate a different binding modality or allosteric site on the ICAM-1/LFA-1 complex [2]. This can be a strategic advantage in intellectual property generation and novel mechanism exploration.

Dose-Response Studies Requiring Molar Precision and Minimal Compound Consumption

In experimental setups where molar concentrations are standard, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or quantitative pharmacology models, Adxanthromycin A's lower molecular weight (816.76 g/mol) compared to Adxanthromycin B (~962.9 g/mol) provides a higher molar yield per unit mass [3]. This translates to more efficient use of the compound, a critical factor in cost-sensitive or high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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